(Fmoc-Cys-OtBu)2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-Cys-OtBu (Fluorenylmethyloxycarbonyl-Cysteine-tert-Butoxide) is an amino acid derivative used in peptide synthesis. It is a derivative of cysteine, a naturally occurring amino acid, which has been modified to be more stable and reactive in a wide range of organic solvents. Fmoc-Cys-OtBu is used in a variety of peptide synthesis protocols and has become a popular reagent due to its high reactivity and stability.

Wissenschaftliche Forschungsanwendungen

Proteomics-Studien

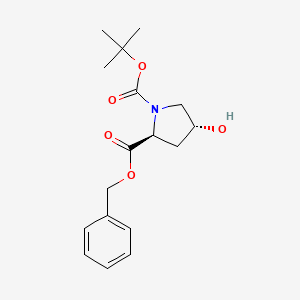

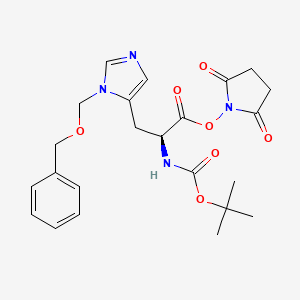

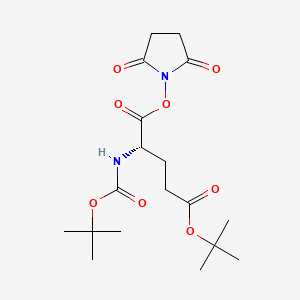

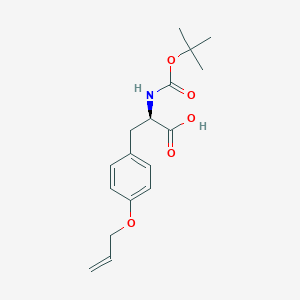

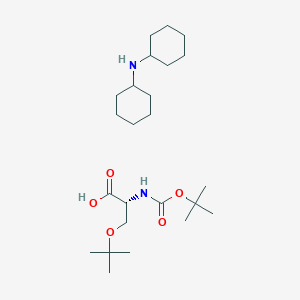

“(Fmoc-Cys-OtBu)2” ist ein Fmoc-geschütztes Cystein-Derivat, das möglicherweise für Proteomics-Studien nützlich ist {svg_1}. Cystein ist eine vielseitige Aminosäure, die an vielen biologischen Prozessen beteiligt ist, einschließlich der Bildung von Disulfidbrücken, die ein kritischer Bestandteil der Proteinstruktur sind {svg_2}.

Festphasenpeptidsynthese-Techniken

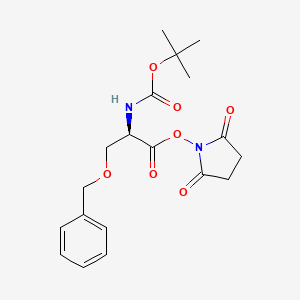

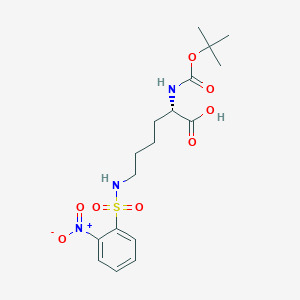

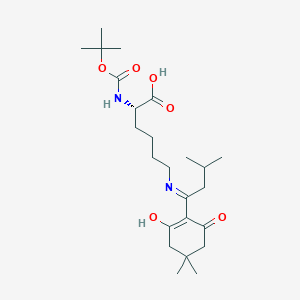

Diese Verbindung wurde bei der Synthese von orthogonal geschützten Lanthioninen verwendet {svg_3}. Sie wurde bei der Entwicklung einer Seitenkettenverankerungsstrategie für die Festphasenpeptidsynthese (SPPS) von Peptidssäuren mit C-terminalem Cystein eingesetzt {svg_4}.

Gen-Editierung

“(Fmoc-Cys-OtBu)2” hat Anwendungen in der Gen-Editierung {svg_5}. Die Details seiner Rolle und seines Mechanismus in diesem Bereich werden in der Quelle jedoch nicht klar erwähnt {svg_6}.

Nanomaterial-Herstellung

Eine Studie hat die Verwendung von “(Fmoc-Cys-OtBu)2” bei der Herstellung von nanobowl (NB)-ähnlichen Strukturen gezeigt {svg_7}. Dies wurde durch eine kontinuierliche Mikrofluidik-gestützte supramolekulare Selbstassemblierung erreicht {svg_8}.

pH-responsives Medikamenten-Abgabesystem

Die NB-ähnlichen Strukturen, die mit “(Fmoc-Cys-OtBu)2” hergestellt wurden, wurden in eine vesikuläre Hülle eingekapselt und bildeten NB-Schalen {svg_9}. Diese NB-Schalen haben die Fähigkeit, ihre Oberflächenporenöffnung und -schließung aktiv auf den Wechsel des Umgebungs-pH-Werts abzustimmen {svg_10}. Dies macht sie zu potenziellen Kandidaten für pH-schaltbare On-Demand-Anti-Krebs-Medikamenten-Abgabesysteme {svg_11}.

Anti-Krebs-Medikamenten-Abgabe

Die NB-Schalen wurden mit Doxorubicin (Dox), einem Anti-Krebs-Medikament, mit einer Einkapselungseffizienz von 42 % beladen {svg_12}. Die mit Dox beladenen NB-Schalen zeigten eine verbesserte Wirksamkeit in C6-Gliomzellen {svg_13}. Bei Tests in einem Tiermodell von Glioblastom zeigten die Nanoformulierungen eine deutlich höhere Verlangsamung des Tumorwachstums im Vergleich zu freiem Dox {svg_14}.

Wirkmechanismus

Target of Action

(Fmoc-Cys-OtBu)2, also known as a cystine dipeptide linked through an oxidized disulfide bond , is primarily used in the synthesis of peptides and proteins . The primary targets of this compound are the cysteine residues in these peptides and proteins .

Mode of Action

The compound interacts with its targets by incorporating cysteine residues followed by oxidation of the thiol functions yielding disulfides . This process is often referred to as “folding” and helps to stabilize the biologically active conformation of peptides and proteins .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides and proteins. Specifically, it plays a crucial role in the formation of disulfide bridges, which are essential for stabilizing the tertiary structure of these biomolecules .

Result of Action

The result of the action of (Fmoc-Cys-OtBu)2 is the formation of disulfide bridges in peptides and proteins. These bridges are critical for maintaining the stability and functionality of these biomolecules .

Action Environment

The action of (Fmoc-Cys-OtBu)2 can be influenced by various environmental factors. For instance, the compound is stable to the harsh oxidative conditions frequently used to generate peptide thioesters . Moreover, the choice of solvents can significantly impact the synthesis process . Therefore, careful consideration of these factors is essential for optimizing the efficacy and stability of (Fmoc-Cys-OtBu)2 in peptide and protein synthesis.

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50)/t37-,38-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCNHOFZFYLKLF-UWXQCODUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48N2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)